molecular formula C7H10N4O2 B13925192 Ethyl 5,6-diamino-4-pyrimidinecarboxylate

Ethyl 5,6-diamino-4-pyrimidinecarboxylate

Cat. No.: B13925192
M. Wt: 182.18 g/mol
InChI Key: JYFFIUHBHGZXBG-UHFFFAOYSA-N
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Description

Ethyl 5,6-diamino-4-pyrimidinecarboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, has two amino groups at positions 5 and 6 and an ethyl ester group at position 4, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diamino-4-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-diamino-4-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5,6-diamino-4-pyrimidinecarboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 5,6-diamino-4-pyrimidinecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

  • Ethyl 2,4-diamino-5-pyrimidinecarboxylate
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • Ethyl 2,4-diamino-6-methyl-5-pyrimidinecarboxylate

Comparison: Ethyl 5,6-diamino-4-pyrimidinecarboxylate is unique due to the position of its amino groups and the ethyl ester group. This specific arrangement allows for distinct reactivity and interactions compared to its analogs. For example, the presence of amino groups at positions 5 and 6 can lead to different substitution patterns and biological activities compared to compounds with amino groups at other positions .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5,6-diaminopyrimidine-4-carboxylate

InChI

InChI=1S/C7H10N4O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2,8H2,1H3,(H2,9,10,11)

InChI Key

JYFFIUHBHGZXBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)N)N

Origin of Product

United States

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